![molecular formula C27H36N4O3 B8424741 Tris[2-(salicylamino)ethyl]amine](/img/structure/B8424741.png)
Tris[2-(salicylamino)ethyl]amine
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Overview
Description
Tris[2-(salicylamino)ethyl]amine is a useful research compound. Its molecular formula is C27H36N4O3 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Tris[2-(salicylamino)ethyl]amine has been investigated for its role as a catalyst in various chemical reactions. Its unique structure allows it to participate in coordination chemistry, particularly with transition metals.
Coordination Chemistry
- Metal Complexes : The compound forms stable complexes with transition metals, which can enhance catalytic activity in reactions such as oxidation and reduction processes. These complexes have shown potential in catalyzing reactions for organic synthesis and environmental remediation.
Metal | Application | Reference |
---|---|---|
Copper | Catalytic oxidation of alcohols | |
Iron | Catalytic hydrogenation reactions | |
Manganese | Environmental remediation |
Biological Applications
The biological activity of this compound has been a subject of extensive research, particularly regarding its potential therapeutic uses.
Antioxidant Properties
- Catalase Mimicry : Research indicates that this compound can mimic catalase activity, which is crucial for breaking down hydrogen peroxide into water and oxygen. This property is beneficial in developing antioxidant therapies to combat oxidative stress-related diseases.
Antimicrobial Activity
- Inhibition Studies : this compound has demonstrated antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL |
Material Science Applications
This compound is also utilized in materials science, particularly in the synthesis of polymers and nanomaterials.
Polymerization Initiator
- Atom Transfer Radical Polymerization : This compound acts as an initiator in polymerization processes, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.
Polymer Type | Method Used | Reference |
---|---|---|
Poly(methyl methacrylate) | Atom Transfer Radical Polymerization (ATRP) | |
Polystyrene | Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization |
Case Study on Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH concentration, demonstrating its potential as a therapeutic agent against oxidative stress.
Case Study on Antimicrobial Efficacy
In another investigation, derivatives of this compound were synthesized and tested against resistant bacterial strains. One derivative exhibited an MIC of 8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections.
Properties
Molecular Formula |
C27H36N4O3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[[2-[bis[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C27H36N4O3/c32-25-10-4-1-7-22(25)19-28-13-16-31(17-14-29-20-23-8-2-5-11-26(23)33)18-15-30-21-24-9-3-6-12-27(24)34/h1-12,28-30,32-34H,13-21H2 |
InChI Key |
VMWXSDOYGZCEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CCNCC3=CC=CC=C3O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.